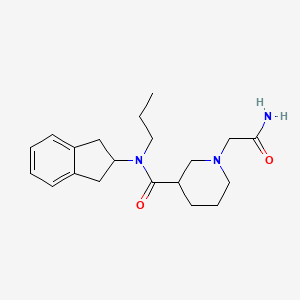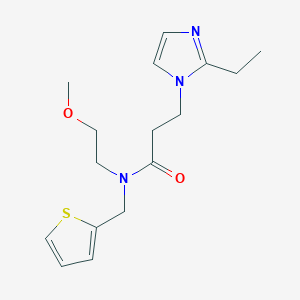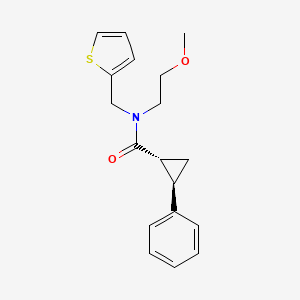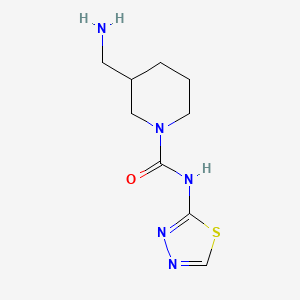![molecular formula C23H35NO2 B5902481 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, also known as DAPOX or DAP, is a chemical compound that has been the subject of much scientific research in recent years. DAPOX is a synthetic molecule that was first synthesized in 2011 by a team of chemists at the University of California, Davis. Since then, it has been studied extensively for its potential applications in the fields of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various biological processes, including cell growth and division. By inhibiting their activity, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may be able to slow down or even stop the progression of certain diseases.
Biochemical and Physiological Effects:
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and oxidative stress in animal models. These effects suggest that 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may have a wide range of potential applications in the fields of medicine and biochemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol in laboratory experiments is its high degree of specificity. Unlike many other compounds, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is able to target specific enzymes and biological processes with a high degree of precision. However, one of the main limitations of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. One promising area of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various types of cancer, including breast cancer and prostate cancer. Other areas of research include the development of new synthetic methods for producing 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, as well as the exploration of its potential applications in other areas of biochemistry and medicine.
Métodos De Síntesis
The synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol involves several steps, including the reaction of 2,2-diallylpiperidine with 2-bromoethyl acetate to form a key intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid to produce 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. The overall synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Aplicaciones Científicas De Investigación
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been the subject of much scientific research due to its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various medical conditions, including cancer and neurological disorders.
Propiedades
IUPAC Name |
1-[2,2-bis(prop-2-enyl)piperidin-1-yl]-2-(3-hydroxy-1-adamantyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-3-7-22(8-4-2)9-5-6-10-24(22)20(25)16-21-12-18-11-19(13-21)15-23(26,14-18)17-21/h3-4,18-19,26H,1-2,5-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETSBWGZDOCCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)

amine](/img/structure/B5902464.png)

![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)